molecular formula C6H7BBrNO2 B13911926 (3-Amino-5-bromophenyl)boronic acid

(3-Amino-5-bromophenyl)boronic acid

Cat. No.: B13911926
M. Wt: 215.84 g/mol
InChI Key: CQDKIIWHUZNFRW-UHFFFAOYSA-N
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Description

(3-Amino-5-bromophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an amino group at the third position and a bromine atom at the fifth position on a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-bromophenyl)boronic acid typically involves the bromination of 3-aminophenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the fifth position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-bromophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds are the major products.

    Oxidation: Phenols or quinones.

    Substitution: Various substituted phenylboronic acid derivatives.

Mechanism of Action

The mechanism of action of (3-Amino-5-bromophenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The amino group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-5-bromophenyl)boronic acid is unique due to the presence of both amino and bromine substituents on the phenyl ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile reagent in organic synthesis and other fields.

Properties

Molecular Formula

C6H7BBrNO2

Molecular Weight

215.84 g/mol

IUPAC Name

(3-amino-5-bromophenyl)boronic acid

InChI

InChI=1S/C6H7BBrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2

InChI Key

CQDKIIWHUZNFRW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Br)N)(O)O

Origin of Product

United States

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